molecular formula C23H24FN3O3 B2934174 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide CAS No. 893983-83-0

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide

Cat. No.: B2934174
CAS No.: 893983-83-0
M. Wt: 409.461
InChI Key: CXDWUNQONOSTFH-UHFFFAOYSA-N
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Description

The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide features a complex structure characterized by an indole core substituted at the 1-position with a diethylaminoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a 3-fluoro-4-methylphenyl ring.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-4-26(5-2)21(28)14-27-13-18(17-8-6-7-9-20(17)27)22(29)23(30)25-16-11-10-15(3)19(24)12-16/h6-13H,4-5,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDWUNQONOSTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a novel indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An indole moiety, which is a bicyclic structure known for its role in various biological activities.
  • A diethylamino side chain that may enhance solubility and bioavailability.
  • A trifluoromethoxyphenyl group that could improve binding affinity to biological targets.

The molecular formula is C23H22F3N3O4C_{23}H_{22}F_{3}N_{3}O_{4} with a molecular weight of 461.441 g/mol.

Table 1: Key Features of the Compound

FeatureDescription
Indole Derivative Known for diverse biological activity; used in drug development.
Diethylamino Group Enhances solubility and bioavailability.
Trifluoromethoxy Substitution Increases lipophilicity and potential binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. Preliminary studies suggest that it could inhibit key kinases involved in cancer signaling pathways, thereby exhibiting anticancer properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The compound's structural features may enhance its efficacy against various cancer types.
  • Anti-inflammatory Effects : The diethylamino group may facilitate interactions with inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also possess such activities, warranting further investigation.

Table 2: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory responses
AntimicrobialPossible inhibition of microbial growth

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance, research has indicated that certain indole derivatives can effectively inhibit cancer cell lines through apoptosis induction and cell cycle arrest.

In one notable study, a related compound demonstrated significant activity against breast cancer cells by downregulating key survival pathways (e.g., PI3K/Akt pathway), suggesting that our compound may exhibit comparable effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at Indole 1-Position Substituent on Acetamide Key Properties/Activities Reference
Target Compound Diethylaminoethyl 3-fluoro-4-methylphenyl Presumed enhanced solubility (due to diethylaminoethyl) and selectivity (fluorophenyl group)
N-[(2-chlorophenyl)methyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide Diethylaminoethyl 2-chlorophenylmethyl Similar core structure; chloro substituent may increase lipophilicity
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) 4-chlorobenzyl Pyridin-4-yl Tubulin inhibitor with preclinical anticancer activity; pyridinyl enhances binding to tubulin
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide None (unsubstituted indole) 4-fluorobenzyl Simpler structure; lacks diethylaminoethyl, potentially reducing solubility
2-(5-chloro-2-phenyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide Phenyl 2,4-dimethylphenyl Anticancer activity via PBR protein binding; chloro and methyl groups improve receptor affinity

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorine atoms (as in the target compound) often enhance metabolic stability by resisting oxidative degradation, a feature shared with N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide .

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